
2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is a chemical compound with significant interest in various scientific fields It is known for its unique structural properties, which include an amino group, a chloro-substituted phenyl ring, and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can affect various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate gene expression and protein activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride
- 2-amino-2-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride
- 2-amino-5-chloro-2’-fluorobenzophenone
Uniqueness
What sets 2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol hydrochloride apart from similar compounds is its specific substitution pattern on the phenyl ring. This unique arrangement of chloro and fluoro groups can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
2770360-12-6 |
|---|---|
Fórmula molecular |
C8H10Cl2FNO |
Peso molecular |
226.07 g/mol |
Nombre IUPAC |
2-amino-2-(5-chloro-2-fluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9ClFNO.ClH/c9-5-1-2-7(10)6(3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H |
Clave InChI |
XYLWIDXDLLWXJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(CO)N)F.Cl |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



